

Technical Master Guide: Sisomicin (CAS 32385-11-8)

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Compound of Interest

Compound Name: *Siseptin*

Cat. No.: *B8038392*

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Part 1: Executive Technical Summary

Sisomicin (CAS 32385-11-8), also known as **Siseptin** or Rickamicin, is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of *Micromonospora inyoensis*. Structurally, it is most similar to Gentamicin C1a but is distinguished by a unique unsaturated diamino sugar (Ring I).[1]

This structural unsaturation confers a distinct resistance profile, rendering Sisomicin naturally recalcitrant to specific aminoglycoside-modifying enzymes (AMEs) such as APH(3') and ANT(4')—enzymes that typically inactivate other aminoglycosides like Kanamycin.[2] It serves as the direct biosynthetic precursor to the semi-synthetic antibiotics Netilmicin and Plazomicin.

Chemical Identity Profile

Parameter	Data
CAS Number	32385-11-8
IUPAC Name	(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Molecular Formula	C ₁₉ H ₃₇ N ₅ O ₇
Molecular Weight	447.53 g/mol
pKa Values	~7.8, 8.2, 8.9, 9.4 (Polybasic nature)
Solubility	Highly soluble in water (>50 mg/mL); insoluble in organic solvents (ethanol, acetone).[3]
Appearance	White to off-white hygroscopic powder (usually as sulfate salt).

Part 2: Mechanism of Action & Resistance Logic

Ribosomal Binding Dynamics

Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. Unlike bacteriostatic agents, the specific binding kinetics of Sisomicin induce a bactericidal cascade.

- Target Site: The h44 helix of the 16S rRNA within the decoding A-site.
- Molecular Interaction:
 - Ring I (Unsaturated): Stacks directly on the guanine residue G1491. The unsaturation (double bond) facilitates a planar conformation that fits tightly into the A-site cleft.
 - Ring II (2-Deoxystreptamine): Forms critical hydrogen bonds with the phosphate backbone of A1493 and A1494.[1]
 - Ring III (Garosamine): Interacts with the upper region of the A-site helix.[1]

Consequence: This binding locks the adenine residues A1492 and A1493 in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the energy barrier for incorrect tRNAs to bind, causing massive mistranslation and the production of nonsense proteins that disrupt the bacterial cell membrane.

The "Structural Shield" Against Resistance

Sisomicin possesses a natural advantage over Kanamycin and Neomycin due to the absence of hydroxyl groups at the 3' and 4' positions of Ring I.

- **Vulnerability:** Many bacteria produce Aminoglycoside Phosphotransferases (APH) and Nucleotidyltransferases (ANT) that attack specific -OH groups.
- **Sisomicin Defense:**
 - **APH(3') & ANT(4'):** These enzymes target the 3' and 4' hydroxyls. Since Sisomicin lacks these hydroxyls naturally, it is immune to inactivation by these specific enzymes.
 - **Susceptibility:** It remains vulnerable to AAC(3) (acetylation of the 3-amino group) and AAC(6') (acetylation of the 6'-amino group).

Part 3: Production & Isolation Protocol

Objective: Isolate high-purity Sisomicin from *Micromonospora inyoensis*. Scale: Laboratory Pilot (10L Fermentation).

Fermentation Workflow

The production relies on a two-stage fermentation process to maximize titer before extraction.

Step 1: Seed Culture (Inoculum Preparation)

- **Medium:** Beef extract (0.3%), Tryptone (0.5%), Yeast extract (0.5%), Dextrose (0.1%), Soluble Starch (2.4%), CaCO₃ (0.2%).
- **Conditions:** pH 7.2, 28°C, 250 RPM orbital shaking.
- **Duration:** 48–72 hours (until heavy vegetative growth is observed).

Step 2: Production Fermentation

- Medium: Soluble Starch (5%), Soybean Meal (3.5%), CaCO₃ (0.7%), CoCl₂ (10⁻⁶ M).
 - Note: Cobalt chloride is a critical cofactor for the biosynthetic enzymes in *Micromonospora*.
- Inoculation: 5% v/v of seed culture.
- Conditions: 28°C, High Aeration (Dissolved Oxygen >30%).
- Duration: 96–120 hours. Monitor pH; a rise to >8.0 often signals the end of the production phase.

Extraction & Purification (The "Acid Capture" Method)

Sisomicin is a basic compound strongly bound to the mycelium and fermentation solids.

- Acidification: Adjust whole broth pH to 2.0 using 6N H₂SO₄. Agitate for 1 hour.
 - Logic: Protonation of the amino groups solubilizes Sisomicin, releasing it from the cell wall into the aqueous phase.
- Filtration: Filter biomass using diatomaceous earth (Celite). Retain the filtrate.
- Neutralization: Adjust filtrate pH to 7.0 with NaOH.
- Ion Exchange Chromatography (Capture):
 - Resin: Weak acid cation exchange resin (e.g., Amberlite IRC-50) in NH₄⁺ form.
 - Loading: Pass filtrate through the column. Sisomicin binds; impurities pass through.
 - Elution: Elute with 1N NH₄OH. Collect active fractions (monitor via TLC or bioassay).
- Polishing (HPLC):
 - Use a C18 Prep-HPLC column with an ion-pairing agent (TFA or HFBA) to separate Sisomicin from minor congeners (e.g., Gentamicin A).

Part 4: Analytical Protocols

Since Sisomicin lacks a UV-active chromophore, standard UV detection (254 nm) is ineffective. Two robust methods are recommended.

Method A: HPLC-OPA (Fluorescence Detection)

Best for high-sensitivity biological samples (plasma, cell lysate).

- Derivatization Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, add borate buffer (pH 10.4), and 2-mercaptoethanol.
- Reaction: Mix Sample:Reagent (1:1) in the autosampler needle. Reaction is instantaneous (wait 1 min).
- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 μ m).
- Mobile Phase: Methanol : Acetate Buffer pH 5.5 (70:30).
- Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
- Linearity: 0.1 μ g/mL – 50 μ g/mL.

Method B: HPLC-ELSD (Direct Detection)

Best for purity analysis and bulk substance verification.

- Detector: Evaporative Light Scattering Detector (ELSD).
 - Settings: Drift tube temp 50°C, Gas pressure 3.5 bar.
- Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA). Gradient elution.
 - Logic: TFA acts as a volatile ion-pairing agent, allowing retention on C18 without clogging the ELSD.
- Result: Sisomicin appears as a distinct peak without derivatization artifacts.

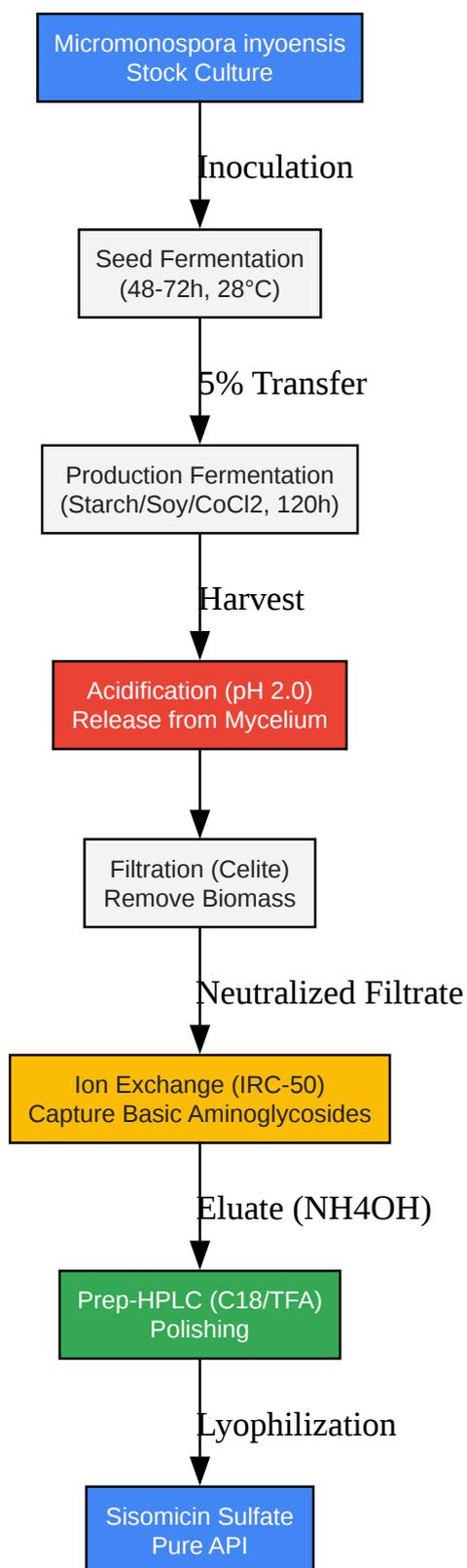
Part 5: Minimum Inhibitory Concentration (MIC) Protocol

Standard: CLSI M07-A10 (Cation-Adjusted Mueller-Hinton Broth).

- Stock Preparation: Dissolve Sisomicin powder in sterile water to 1024 µg/mL.
 - Correction: Do not use phosphate-buffered saline (PBS) for stock, as phosphates can compete with aminoglycoside uptake. Use water or MOPS buffer.
- Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB (Cation-Adjusted Mueller-Hinton Broth) to columns 2-12.
- Dilution: Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.
 - Range: 512 µg/mL down to 1.0 µg/mL.
- Inoculum: Prepare bacterial suspension (e.g., *P. aeruginosa* ATCC 27853) to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 100 µL to all wells.
 - Final Test Concentration: 5×10^5 CFU/mL.
- Incubation: 35°C ± 2°C for 16–20 hours.
- Readout: The MIC is the lowest concentration well with no visible turbidity.

Part 6: Visualizations

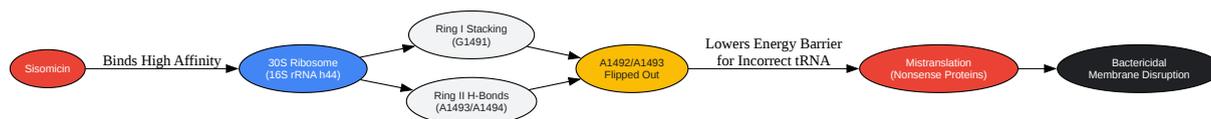
Logical Workflow: Production & Analysis



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Caption: Industrial-scale workflow for the fermentation, extraction, and purification of Sisomicin.

Mechanism of Action: Ribosomal Interference



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Caption: Molecular cascade of Sisomicin binding to the 30S ribosome leading to bacterial cell death.

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